molecular formula C6H3F3IN B597997 2-Iodo-6-(trifluoromethyl)pyridine CAS No. 100366-74-3

2-Iodo-6-(trifluoromethyl)pyridine

Cat. No.: B597997
CAS No.: 100366-74-3
M. Wt: 272.997
InChI Key: OTYFTJSGVQORLS-UHFFFAOYSA-N
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Description

2-Iodo-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative with a trifluoromethyl (-CF₃) group at position 6 and an iodine atom at position 2. Pyridine derivatives with trifluoromethyl and halogen substituents are widely used in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects, which enhance reactivity and stability .

The molecular formula of this compound is C₆H₃F₃IN, with an estimated molecular weight of 274.00 g/mol (calculated by replacing chlorine in 2-chloro-6-(trifluoromethyl)pyridine (181.54 g/mol) with iodine). The iodine atom at position 2 serves as a versatile site for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the electron-withdrawing -CF₃ group directs electrophilic substitution and stabilizes intermediates .

Mechanism of Action

The mechanism of action of 2-Iodo-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-Iodo-6-(trifluoromethyl)pyridine with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Applications
This compound I (position 2), CF₃ (6) C₆H₃F₃IN ~274.00 Not explicitly listed Pharmaceutical intermediates, coupling reactions
2-Chloro-6-(trifluoromethyl)pyridine Cl (2), CF₃ (6) C₆H₃ClF₃N 181.54 39890-95-4 Organic synthesis intermediate
2-Bromo-4-iodo-6-(trifluoromethyl)pyridine Br (2), I (4), CF₃ (6) C₆H₂BrF₃IN 365.90 749875-09-0 Research chemical, API intermediate
2-Fluoro-6-(trifluoromethyl)pyridine F (2), CF₃ (6) C₆H₃F₄N 177.09 94239-04-0 Agrochemical research

Key Observations:

Halogen Effects :

  • Iodine : Larger atomic size and lower electronegativity than Cl or F enhance leaving-group ability in substitution reactions but reduce thermal/photo-stability. Iodo derivatives are preferred in cross-coupling reactions .
  • Chlorine : Higher stability and electronegativity make chloro analogs more suitable for long-term industrial applications .
  • Fluorine : The smallest halogen, fluorine, increases electronegativity and metabolic stability, making fluoro derivatives common in agrochemicals .

Positional Isomerism :

  • 2-Iodo-5-(trifluoromethyl)pyridine () demonstrates that shifting the -CF₃ group to position 5 alters electronic distribution, reducing reactivity at position 2 for coupling reactions.

Multihalogen Derivatives :

  • 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine () combines bromine and iodine for sequential functionalization, enabling modular synthesis of complex molecules .

Stability and Handling

  • Thermal/Light Sensitivity :
    Iodo compounds are generally less stable than chloro analogs due to weaker C-I bonds. Storage in dark, cool conditions is recommended.
  • Chemical Stability : The -CF₃ group enhances resistance to hydrolysis and oxidation, making these derivatives suitable for harsh reaction conditions .

Biological Activity

2-Iodo-6-(trifluoromethyl)pyridine is a notable compound in medicinal chemistry due to its unique structural features, which confer significant biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Structural Characteristics

The compound features a pyridine ring substituted with an iodine atom and a trifluoromethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which enhance the compound's reactivity and interaction with biological targets. The presence of iodine also contributes to its electrophilic character, making it suitable for various nucleophilic aromatic substitution reactions.

Biological Activities

This compound exhibits several biological activities that are of interest in drug development:

  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections.
  • Anticancer Potential : Research suggests that this compound may act as an inhibitor for certain kinases involved in cancer progression, indicating its potential role in cancer therapy.
  • Central Nervous System (CNS) Disorders : Its ability to penetrate the blood-brain barrier positions it as a promising candidate for treating CNS disorders.

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets through:

  • Hydrogen Bonding : The nitrogen in the pyridine ring can form hydrogen bonds with target proteins.
  • Hydrophobic Interactions : The trifluoromethyl group enhances hydrophobic interactions, which can stabilize binding to target sites.

Case Studies and Experimental Data

A variety of studies have evaluated the biological activity of this compound. Below is a summary of key findings:

StudyFocusKey Findings
Antimicrobial ActivityDemonstrated significant inhibition against various bacterial strains.
Kinase InhibitionShowed promising results as a CAMKK2 inhibitor with potential anticancer properties.
CNS PenetrationConfirmed ability to cross the blood-brain barrier, indicating therapeutic potential for neurological conditions.

Synthetic Routes

Several synthetic methods have been developed to produce this compound, emphasizing its versatility in chemical reactions:

  • Nucleophilic Aromatic Substitution : Utilizes the electron-withdrawing nature of the trifluoromethyl group to facilitate substitution reactions.
  • Regioselectivity Considerations : The presence of bulky substituents can influence the regioselectivity of reactions involving this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Iodo-6-(trifluoromethyl)pyridine, and what factors influence their efficiency?

The synthesis of this compound typically involves halogenation or cross-coupling strategies. Key methods include:

  • Direct iodination : Introducing iodine via electrophilic substitution on a pre-functionalized pyridine ring. The trifluoromethyl group directs substitution to the 6-position due to its electron-withdrawing nature .
  • One-pot synthesis : Utilizing intermediates like 2-amino derivatives, followed by diazotization and iodination. Reaction efficiency depends on temperature control and stoichiometric ratios of reagents such as NaNO₂ and KI .
  • Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) using boronic acids to replace iodine in downstream modifications. Catalyst choice (e.g., Pd(PPh₃)₄) and solvent polarity critically impact yields .

Q. What analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl group environments, while ¹H NMR resolves pyridine ring protons. Chemical shifts at δ ~8.5–9.0 ppm (aromatic protons) and δ -60 to -70 ppm (CF₃) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 287.93 for C₆H₄F₃IN) and fragmentation patterns .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm. Mobile phases often combine acetonitrile and aqueous buffers .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The CF₃ group enhances lipophilicity (logP ~2.5), improving membrane permeability. Its strong electron-withdrawing effect activates the pyridine ring for nucleophilic substitution at the 2- and 4-positions while deactivating the 3- and 5-positions. This polarity also increases thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. What factors govern regioselectivity in nucleophilic aromatic substitution (NAS) reactions of this compound?

Regioselectivity is dictated by:

  • Electronic effects : The CF₃ group directs nucleophiles to the 4-position via resonance and inductive effects. Iodine at the 2-position acts as a leaving group, favoring substitution here under SNAr conditions .
  • Steric hindrance : Bulky nucleophiles (e.g., tert-butoxide) may favor less hindered positions. Computational studies (DFT) suggest transition-state stabilization at the 4-position due to lower steric strain .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance NAS rates by stabilizing ionic intermediates .

Q. How can researchers optimize cross-coupling reactions involving this compound?

  • Catalyst screening : PdCl₂(dppf) or Pd(OAc)₂ with ligands like XPhos improves yields in Suzuki couplings. Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes at 120°C) .
  • Base selection : K₂CO₃ or Cs₂CO₃ in THF/H₂O mixtures minimizes side reactions.
  • Substrate scope : Electron-deficient boronic acids (e.g., 4-CF₃-phenyl) couple efficiently, while sterically hindered partners require higher temperatures .

Q. What contradictory findings exist regarding the biological activity of this compound, and how can they be resolved?

  • Kinase inhibition : Some studies report IC₅₀ < 1 µM for JAK2 inhibition, while others show no activity. Discrepancies may arise from assay conditions (e.g., ATP concentration) or cellular context (e.g., primary vs. immortalized cells) .
  • CNS penetration : Conflicting BBB permeability data (logBB -0.5 vs. +0.2) suggest variability in measurement methods (e.g., in situ perfusion vs. PAMPA). Standardized protocols and metabolite profiling are recommended .

Q. What strategies mitigate iodine’s instability during long-term storage of this compound?

  • Light-sensitive storage : Amber vials under argon prevent photolytic deiodination.
  • Stabilizers : Adding 1% hydroquinone inhibits radical-mediated degradation.
  • Low-temperature storage : -20°C reduces decomposition rates. Purity should be verified via HPLC before use .

Properties

IUPAC Name

2-iodo-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3IN/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYFTJSGVQORLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657724
Record name 2-Iodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100366-74-3
Record name 2-Iodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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